Cas no 898783-15-8 (2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone)

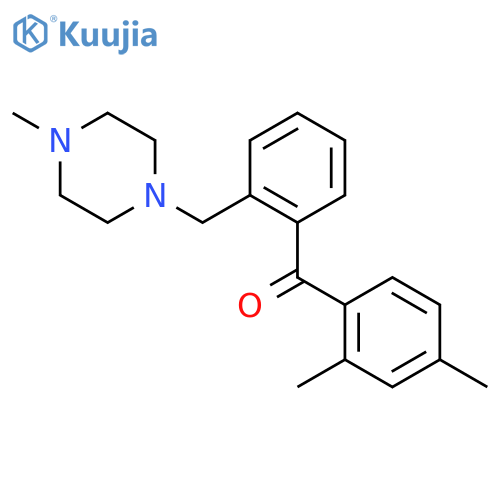

898783-15-8 structure

商品名:2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone

CAS番号:898783-15-8

MF:C21H26N2O

メガワット:322.443945407867

MDL:MFCD03842822

CID:1948166

PubChem ID:24725482

2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone 化学的及び物理的性質

名前と識別子

-

- 2,4-DIMETHYL-2'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE

- (2,4-dimethylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone

- LogP

- AKOS016021262

- 2,4-Dimethyl-2'-(4-methylpiperazinomethyl)benzophenone

- (2,4-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone

- DTXSID20643877

- 898783-15-8

- MFCD03842822

- 2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone

-

- MDL: MFCD03842822

- インチ: InChI=1S/C21H26N2O/c1-16-8-9-19(17(2)14-16)21(24)20-7-5-4-6-18(20)15-23-12-10-22(3)11-13-23/h4-9,14H,10-13,15H2,1-3H3

- InChIKey: RPYVZNPOAIFIHW-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2CN3CCN(C)CC3)C

計算された属性

- せいみつぶんしりょう: 322.20500

- どういたいしつりょう: 322.204513457Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 416

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 23.6Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

- PSA: 23.55000

- LogP: 3.15760

2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone セキュリティ情報

2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 205473-2g |

2,4-dimethyl-2'-(4-methylpiperazinomethyl) benzophenone |

898783-15-8 | 97% | 2g |

£1013.00 | 2022-03-01 | |

| Fluorochem | 205473-1g |

2,4-dimethyl-2'-(4-methylpiperazinomethyl) benzophenone |

898783-15-8 | 97% | 1g |

£540.00 | 2022-03-01 | |

| A2B Chem LLC | AH90461-1g |

2,4-DIMETHYL-2'-(4-METHYLPIPERAZINOMETHYL) BENZOPHENONE |

898783-15-8 | 97% | 1g |

$644.00 | 2024-04-19 | |

| abcr | AB365498-1g |

2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone, 97%; . |

898783-15-8 | 97% | 1g |

€932.10 | 2025-03-19 | |

| Ambeed | A306144-1g |

2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone |

898783-15-8 | 95+% | 1g |

$470.0 | 2024-04-16 | |

| abcr | AB365498-2 g |

2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone, 97%; . |

898783-15-8 | 97% | 2g |

€1677.00 | 2023-04-26 | |

| Fluorochem | 205473-5g |

2,4-dimethyl-2'-(4-methylpiperazinomethyl) benzophenone |

898783-15-8 | 97% | 5g |

£2025.00 | 2022-03-01 | |

| Crysdot LLC | CD11023119-1g |

2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone |

898783-15-8 | 95+% | 1g |

$433 | 2024-07-19 | |

| Crysdot LLC | CD11023119-5g |

2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone |

898783-15-8 | 95+% | 5g |

$1401 | 2024-07-19 | |

| TRC | D097850-250mg |

2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone |

898783-15-8 | 250mg |

$ 440.00 | 2022-06-06 |

2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone 関連文献

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

898783-15-8 (2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone) 関連製品

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:898783-15-8)2,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone

清らかである:99%

はかる:1g

価格 ($):423.0